molecular formula C25H23N3O5 B5058707 4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Numéro de catalogue B5058707
Poids moléculaire: 445.5 g/mol
Clé InChI: DCHZRHWWQGRXNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, also known as EIB-041, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism.

Mécanisme D'action

4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide selectively inhibits PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B activity, this compound enhances insulin signaling and promotes glucose uptake in skeletal muscle and adipose tissue. This leads to improved glucose metabolism and lower blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of diabetes, which may contribute to its beneficial effects on glucose metabolism. This compound has also been shown to improve lipid metabolism and reduce body weight in obese animals, suggesting that it may have broader therapeutic applications beyond diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several advantages for use in laboratory experiments. It is highly selective for PTP1B, which reduces the risk of off-target effects. It is also stable and easy to synthesize, making it readily available for use in experiments. However, there are also some limitations to its use. This compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings. It also has limited bioavailability, which may affect its efficacy in vivo.

Orientations Futures

There are several potential future directions for research on 4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide. One area of focus is the development of more potent and selective PTP1B inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the evaluation of this compound in combination with other drugs for the treatment of type 2 diabetes and related metabolic disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications beyond diabetes.

Méthodes De Synthèse

The synthesis of 4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves several steps, including the coupling of 5-isopropyl-2-amino-1,3-benzoxazole with 3-nitrobenzoic acid, followed by the addition of ethyl 4-bromobutyrate and subsequent reduction of the nitro group to yield the final product. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition has been shown to improve insulin sensitivity and glucose uptake, making it a promising target for drug development. This compound has been shown to effectively lower blood glucose levels in animal models of diabetes, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

Propriétés

IUPAC Name

4-ethoxy-3-nitro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-4-32-23-11-9-17(14-21(23)28(30)31)24(29)26-19-7-5-6-18(12-19)25-27-20-13-16(15(2)3)8-10-22(20)33-25/h5-15H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHZRHWWQGRXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.